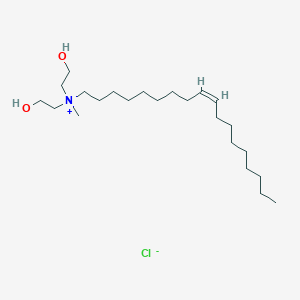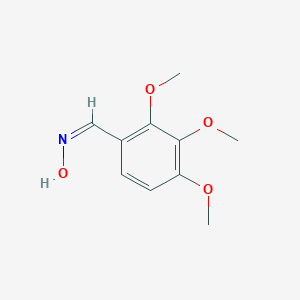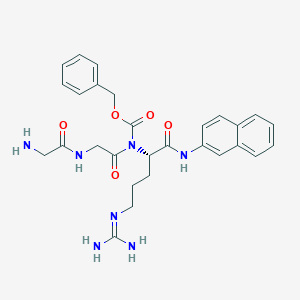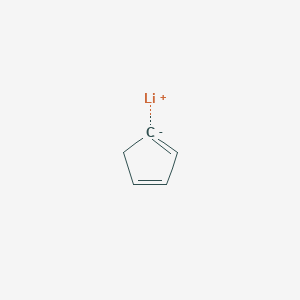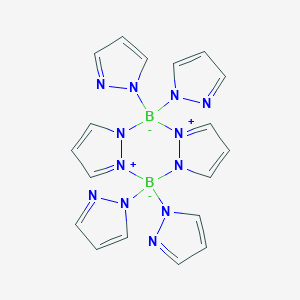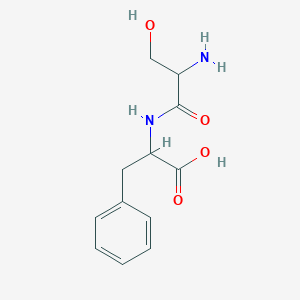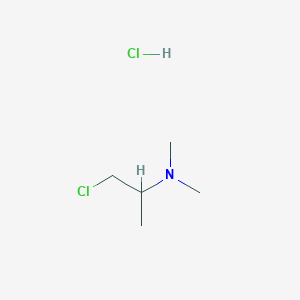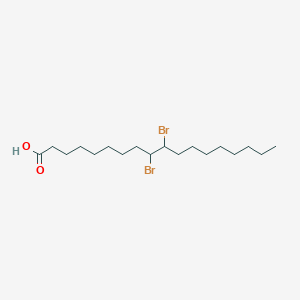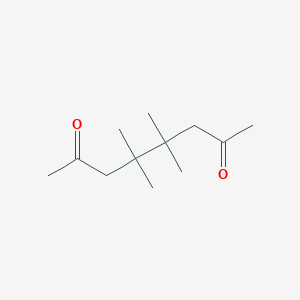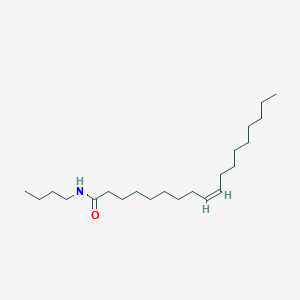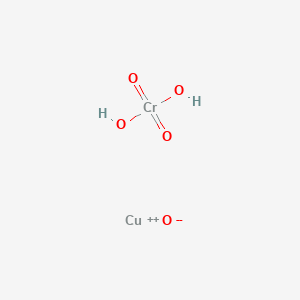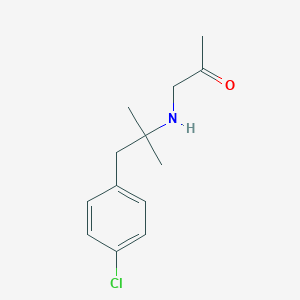
2-Propanone, 1-(p-chlorophenyl-tert-butyl)amino-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propanone, 1-(p-chlorophenyl-tert-butyl)amino-, also known as Chlorphenamidine, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme, dihydrofolate reductase, which is essential for the synthesis of DNA, RNA, and proteins. The compound has been used in various scientific studies to investigate the mechanism of action of dihydrofolate reductase inhibitors, as well as its potential therapeutic applications.
作用機序
2-Propanone, 1-(p-chlorophenyl-tert-butyl)amino-dine inhibits the enzyme dihydrofolate reductase by binding to its active site and preventing the conversion of dihydrofolate to tetrahydrofolate. This results in the inhibition of DNA, RNA, and protein synthesis, which ultimately leads to cell death.
生化学的および生理学的効果
2-Propanone, 1-(p-chlorophenyl-tert-butyl)amino-dine has been shown to have potent anti-proliferative effects on cancer cells in vitro. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, the compound has been shown to have anti-inflammatory effects, which makes it a potential therapeutic agent for various inflammatory diseases.
実験室実験の利点と制限
One of the major advantages of using 2-Propanone, 1-(p-chlorophenyl-tert-butyl)amino-dine in lab experiments is its potency as an inhibitor of dihydrofolate reductase. This makes it a valuable tool for investigating the role of the enzyme in various biological processes. However, one of the limitations of using the compound is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-Propanone, 1-(p-chlorophenyl-tert-butyl)amino-dine. One potential area of investigation is the development of new dihydrofolate reductase inhibitors based on the structure of the compound. Another area of research is the investigation of the potential therapeutic applications of 2-Propanone, 1-(p-chlorophenyl-tert-butyl)amino-dine in cancer treatment and inflammatory diseases. Additionally, further studies are needed to investigate the potential toxicity of the compound and its effects on normal cells.
合成法
2-Propanone, 1-(p-chlorophenyl-tert-butyl)amino-dine can be synthesized through a multi-step process that involves the reaction of p-chloroaniline with tert-butylamine, followed by the reaction with 2-bromo-2-methylpropane and then with acetone. The final product is obtained through a purification process using column chromatography.
科学的研究の応用
2-Propanone, 1-(p-chlorophenyl-tert-butyl)amino-dine has been extensively used in scientific research to investigate the mechanism of action of dihydrofolate reductase inhibitors. It has been found to be a potent inhibitor of the enzyme, which makes it a valuable tool for studying the role of dihydrofolate reductase in various biological processes. The compound has also been used in studies to investigate the potential therapeutic applications of dihydrofolate reductase inhibitors in cancer treatment.
特性
CAS番号 |
17191-84-3 |
|---|---|
製品名 |
2-Propanone, 1-(p-chlorophenyl-tert-butyl)amino- |
分子式 |
C13H18ClNO |
分子量 |
239.74 g/mol |
IUPAC名 |
1-[[1-(4-chlorophenyl)-2-methylpropan-2-yl]amino]propan-2-one |
InChI |
InChI=1S/C13H18ClNO/c1-10(16)9-15-13(2,3)8-11-4-6-12(14)7-5-11/h4-7,15H,8-9H2,1-3H3 |
InChIキー |
LWMGJOOWFUDHTI-UHFFFAOYSA-N |
SMILES |
CC(=O)CNC(C)(C)CC1=CC=C(C=C1)Cl |
正規SMILES |
CC(=O)CNC(C)(C)CC1=CC=C(C=C1)Cl |
その他のCAS番号 |
17191-84-3 |
同義語 |
1-(p-Chloro-α,α-dimethylphenethylamino)propan-2-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2,4-Hexadiynylidene)-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B99510.png)
